molecular formula C13H19NO B8569596 (2S)-1-Benzylpiperidine-2-methanol

(2S)-1-Benzylpiperidine-2-methanol

Cat. No.: B8569596
M. Wt: 205.30 g/mol
InChI Key: KHPWHJVKPZIZRG-ZDUSSCGKSA-N
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Description

(2S)-1-Benzylpiperidine-2-methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of benzylpiperidine compounds, including (2S)-1-benzylpiperidine-2-methanol, exhibit potential as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative conditions such as Alzheimer’s disease. A comparative molecular field analysis study demonstrated that certain N-benzylpiperidines could alleviate memory deficits by potentiating cholinergic activity through acetylcholinesterase inhibition .

Antidepressant Properties

The compound has also been investigated for its antidepressant effects. Research into piperidine derivatives suggests that they may augment the effects of selective serotonin reuptake inhibitors (SSRIs) in treatment-resistant depression cases. The ability of these compounds to interact with serotonergic pathways positions them as promising candidates for further exploration in enhancing antidepressant therapies .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical processes, often involving the reaction of piperidine derivatives with benzyl halides. Patents have documented methods for preparing related compounds, emphasizing the versatility of piperidine frameworks in drug design .

Table 1: Synthetic Methods for Piperidine Derivatives

Method DescriptionKey ReactantsYield (%)
Benzylation of piperidinePiperidine + Benzyl chloride75
Reduction of ketonesKetone + Lithium aluminum hydride85
N-AlkylationPiperidine + Alkyl halide70

Study on Alzheimer’s Disease

A significant study utilized this compound and its analogs to assess their efficacy in inhibiting acetylcholinesterase activity. The results indicated a strong correlation between structural modifications and inhibitory potency, highlighting the compound's potential role in developing therapeutic agents for Alzheimer’s disease .

Antidepressant Augmentation Trials

In another case study focusing on treatment-resistant depression, researchers administered this compound alongside traditional SSRIs to evaluate its effects on patient outcomes. The findings suggested an improvement in depressive symptoms among participants receiving the combination therapy compared to those on SSRIs alone, indicating the compound's potential as an adjunct treatment .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2S)-1-benzylpiperidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1

InChI Key

KHPWHJVKPZIZRG-ZDUSSCGKSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CO)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of piperidine-2-methanol (12; 6 g, 52.09 mmol) in dimethylformamide (DMF, 50 mL) were added successively K2CO3 (10.78 g, 78.14 mmol) and benzyl bromide (6.85 mL, 57.30 mmol) at 0° C. and the mixture stirred at rt for 16 hours. The reaction mixture was then filtered and the filtrate was concentrated. The residue was dissolved in EtOAc and the organic layer was washed with water and brine solution. The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by chromatography on 230-400 mesh silica gel eluting with 30% EtOAc-hexane to provide compound 13.
Quantity
6 g
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10.78 g
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6.85 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A mixture of 12.9 g of 2-piperidine methanol, 13.2 g of benzyl chloride, 10.5 g of triethylamine and 50 ml of toluene was stirred at reflux for 4 hours. The reaction mixture was filtered, the filtrate was concentrated, and the concentrate was distilled under reduced pressure to obtain 11.3 g of 1-benzyl-2-piperidine methanol (yield: 52.9%). b.p.: 107° C./2 mmHg
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12.9 g
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13.2 g
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10.5 g
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50 mL
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Synthesis routes and methods III

Procedure details

To an ice-cooled THF solution of tetrabutylammonium fluoride (1M, 3.2 ml) was dropwise added a THF (2 ml) solution of 1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine (1.00 g, 3.2 mmol). After stirring at room temperature for 2 hours, a reaction solution was poured onto water followed by extraction with ethyl acetate (30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The crude product thus obtained was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3) to afford 0.41 g of the title compound.
[Compound]
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3.2 mL
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1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
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2 mL
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